Mosedipimod is a synthetic compound originally derived from Sika deer antler, classified as a small molecule drug. It has been designated with the DrugBank Accession Number DB12592 and is also known by its synonyms, including 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol and EC-18. The compound is currently under investigation for various therapeutic applications, primarily in the treatment of immune and inflammatory diseases, including chemotherapy-induced neutropenia and COVID-19-related complications .
The synthesis of mosedipimod involves the preparation of a glycerol derivative, specifically 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol. While detailed synthetic protocols are scarce in public literature, it can be inferred that the synthesis likely includes the following steps:
The parameters such as temperature, reaction time, and solvent systems used in these reactions are crucial for optimizing yield and purity but are not extensively documented in available sources .
Mosedipimod has a molecular formula of C39H70O6 and a molecular weight of approximately 634.983 g/mol. Its structure features multiple functional groups, including ester linkages resulting from the acylation process. The compound is characterized by:
The InChI Key for mosedipimod is GAKUNXBDVGLOFS-DUZKARGPSA-N, which aids in identifying its unique structure in chemical databases .
Mosedipimod participates in various chemical reactions relevant to its biological activity:
These reactions are critical for understanding its pharmacodynamics and metabolism within biological systems .
Mosedipimod exhibits a multimodal mechanism of action, primarily involving:
This mechanism positions mosedipimod as a potential therapeutic agent for conditions requiring immune modulation .
Mosedipimod possesses several notable physical and chemical properties:
These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles .
Mosedipimod is being explored for several scientific applications:
The compound's broad spectrum of activity highlights its potential as a versatile therapeutic agent in immunology and oncology .
The therapeutic exploration of diglyceride derivatives possesses a relatively nascent history within mainstream pharmacology. Initially, diglycerides were primarily studied as lipid intermediates in cellular metabolic pathways, notably within phospholipid biosynthesis and signal transduction cascades. Their potential as pharmacologically active entities gained traction with the recognition that certain endogenous diglycerides and structurally related lipids act as signaling molecules influencing immune cell function. Early research focused on diacylglycerols (DAGs) as activators of protein kinase C (PKC), a key regulator in inflammation and cell proliferation. However, the therapeutic targeting of PKC proved challenging due to its ubiquitous role. This shifted attention towards modified diglycerides like monoacetyldiglycerides, which offered potentially more selective immunomodulatory profiles. The acetylation of the glycerol hydroxyl group was hypothesized to alter receptor binding affinity, metabolic stability, and membrane interactions compared to their non-acetylated counterparts. While synthetic efforts produced various analogs, the discovery of potent biological activity within natural product extracts – specifically Sika deer antler – provided a crucial lead compound for optimization, bridging traditional medicine observations with molecular pharmacology [4] [5].
Mosedipimod's origin traces directly to the antler tissue of the Sika deer (Cervus nippon), a species indigenous to East Asia and revered in traditional Chinese medicine (TCM) for centuries. Sika deer antlers, specifically harvested during their velvet stage (pre-calcification), constitute one of the most valued animal-derived materials in TCM, historically employed for ailments ranging from fatigue and arthritis to wound healing and immune deficiency [5] [8]. Bioactive lipid-soluble fractions isolated from these antlers were identified as the source of the immunomodulatory activity.
Table 1: Key Bioactive Components and Their Distribution in Sika Deer Antler Sections
Antler Section (Upper to Basal) | Key Bioactive Components | Relative Concentration | Primary Bioactivity Correlations |
---|---|---|---|
Wax Slice (Tip) | Proteins, Uracil, Phospholipids, Inosine, Specific Amino Acids (Glu, Gly, His, Pro), Minerals (Ca, Zn) | Highest | Strongest immunomodulation (↑ IgA, IgM, IgG), Anti-fatigue (↑ swimming endurance, ↑ glycogen), Muscle preservation |
Powder Slice | Polysaccharides, Hypoxanthine | High | Moderate immunomodulation, Moderate anti-fatigue |
Gauze Slice | Polysaccharides, Hypoxanthine | Moderate | Lower immunomodulation |
Bone Slice (Base) | Iron (Fe), Magnesium (Mg) | Highest for Fe/Mg | Lowest bioactivity correlation for immunity/fatigue |
Critically, compositional analysis revealed a gradient of bioactive constituents along the longitudinal axis of the antler. The wax slice (uppermost section) consistently demonstrated the highest concentration of putative immunomodulatory components, including specific phospholipids, nucleosides (inosine, uracil), free amino acids (notably Glutamate, Glycine, Histidine, Proline), and proteins, compared to the lower powder, gauze, and bone slices [5]. This regional enrichment correlated significantly with superior in vivo efficacy in murine models assessing immune enhancement (increased immune organ indices, elevated immunoglobulins IgA, IgM, IgG) and anti-fatigue effects (prolonged swimming endurance, higher glycogen stores, better skeletal muscle preservation) [5]. The monomeric protein isolation efforts further identified specific peptides (e.g., an 18.97 kDa peptide with antibacterial properties) within the antler plate, underscoring the complexity of the bioactive matrix [7]. Mosedipimod was identified as a major constituent within the lipid fraction of this potent wax slice material. Its structural elucidation confirmed it as 1-(acetyloxy)-3-(hexadecanoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate – a monoacetyldiglyceride featuring palmitic acid (C16:0) at the sn-1 position, linoleic acid (C18:2 n-6) at the sn-2 position, and an acetyl group at the sn-3 position of glycerol [2] [4]. This natural product, isolated from a source with documented traditional use for inflammation and immune support, provided the critical chemical blueprint for pharmaceutical development.
While the natural extract provided proof-of-concept, advancing the native antler-derived compound into a viable pharmaceutical agent necessitated synthetic derivatization and structural optimization. Several key factors drove this rationale:
Table 2: Key Physicochemical Properties of Mosedipimod and Optimization Rationale
Property | Value/Characteristic | Pharmaceutical Challenge | Potential Optimization Strategy |
---|---|---|---|
Molecular Weight | 634.52 g/mol | High MW may limit passive diffusion | Explore truncated analogs or pro-drugs |
cLogP / XLogP | 15.94 | Extreme lipophilicity, poor solubility | Introduce polar groups; salt formation; advanced formulations (nanoparticles, lipids) |
Hydrogen Bond Acceptors | 6 | Within acceptable range | - |
Hydrogen Bond Donors | 0 | Within acceptable range | - |
Rotatable Bonds | 36 | High flexibility, potential metabolic liability | Conformational restriction |
Topological Polar Surface Area (TPSA) | 78.9 Ų | Moderate, suggests potential for some permeability | - |
Solubility (Predicted) | 8.03e-06 mg/mL (Water) | Extremely low aqueous solubility | As above (cLogP strategies); solubilizing excipients |
Stereochemistry | Chiral center (sn-2 glycerol) | Potential differences in isomer activity/ADME | Synthesize and test individual enantiomers/diastereomers |
Ester Linkages | 3 (sn-1, sn-2, sn-3 acetyl) | Susceptible to esterase hydrolysis | Explore stable bioisosteres (e.g., amides, ethers) |
Synthetic efforts, therefore, focused on developing efficient routes to produce the racemic mixture of the natural compound (represented without specified stereochemistry in many databases like PubChem CID 9960925) [2] [4], and potentially exploring analogs. The primary goals were to maintain or enhance the potent immunomodulatory activity observed with the natural compound (e.g., cytokine modulation like IL-4 attenuation, iNOS suppression, NK/neutrophil stimulation, TLR4 inhibition) [1] [2] [4] while improving drug-like properties, particularly solubility and metabolic stability. This optimization enabled progression into formal preclinical and clinical development. The success of this approach is evidenced by mosedipimod reaching Phase II clinical trials for several indications, including COVID-19 pneumonia, chemoradiation-induced oral mucositis and neutropenia, and with planned trials for atopic dermatitis (NCT06487000) starting in May 2025 [1] [4]. The transition from a traditional remedy component to a synthetically produced clinical development candidate exemplifies the rational application of medicinal chemistry to natural product drug discovery.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7